BenchChemオンラインストアへようこそ!

Veratridine

Sodium Channel Partial Agonism Ion Flux

Select Veratridine for its unique partial agonist profile at VGSC site-2, activating ~8% of channels versus full agonists like batrachotoxin. This enables titratable, sustained sodium influx for reproducible excitotoxicity and Na+ channel blocker screening. With a 3-second channel open time, 73% maximal efficacy, and reduced activity at Nav1.8, it provides critical differentiation from cevadine or aconitine. Ideal for cardiac electrophysiology (300x more potent than cevine) and Nav1.7 inhibitor validation (IC50=18.39 µM).

Molecular Formula C36H51NO11
Molecular Weight 673.8 g/mol
CAS No. 71-62-5
Cat. No. B1662332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratridine
CAS71-62-5
Synonyms4α,9-Epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol
Molecular FormulaC36H51NO11
Molecular Weight673.8 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O
InChIInChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19-,23-,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-/m0/s1
InChIKeyFVECELJHCSPHKY-YFUMOZOISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
SolubilitySOL IN WATER;  SLIGHTLY SOL IN ETHER

Veratridine (CAS 71-62-5): A Site-2 Voltage-Gated Sodium Channel Activator for Ion Channel Research


Veratridine (CAS 71-62-5) is a steroidal alkaloid neurotoxin derived from plants of the Liliaceae family (genera Veratrum and Schoenocaulon). It acts as a voltage-gated sodium channel (VGSC) activator by binding to neurotoxin receptor site 2, thereby abolishing channel inactivation and inducing sustained membrane depolarization [1]. Unlike site-1 pore blockers such as tetrodotoxin (TTX), veratridine is a partial agonist that requires channel opening for binding, resulting in a characteristic persistent Na+ current and tail current upon repolarization [2]. This distinct gating modification makes veratridine a widely employed pharmacological tool for studying sodium channel-dependent processes, including neurotransmitter release, excitotoxicity, and cardiac electrophysiology [3].

Why Veratridine Cannot Be Substituted with Other Sodium Channel Modulators


Generic substitution among VGSC activators is not scientifically valid due to profound differences in binding site, agonist efficacy, isoform selectivity, and functional outcome. While batrachotoxin, aconitine, and veratridine all target site 2, batrachotoxin acts as a full agonist that maximally activates nearly all available channels, whereas veratridine and aconitine are partial agonists with substantially lower maximal efficacy—veratridine activates only ~8% of channels in certain systems compared to batrachotoxin's full activation [1]. Furthermore, veratridine exhibits reduced efficacy at the TTX-resistant Nav1.8 isoform, a property not shared equally by all site-2 ligands [2]. Cevadine, a structurally related veratrum alkaloid, produces distinct channel open times (2.4 s vs 3 s for veratridine) and different cardiac arrhythmia profiles [3]. Even cevine, the alkamine core of veratridine, is approximately 300-fold less potent in cardiac preparations, underscoring the critical functional contribution of the veratroyl ester moiety [4]. These quantitative and qualitative differences preclude simple interchangeability.

Veratridine (71-62-5): Quantitative Differentiation Data for Scientific Procurement Decisions


Partial Agonist Efficacy: Veratridine Activates a Defined Subpopulation of Sodium Channels vs. Full Agonist Batrachotoxin

In tetrodotoxin-insensitive sodium channels of cultured rat muscle cells, veratridine acts as a partial agonist, activating only 8% of the channel population, whereas batrachotoxin functions as a full agonist with maximal activation [1]. This partial agonism allows veratridine to evoke submaximal, titratable sodium influx rather than all-or-none channel activation, providing finer experimental control in cellular excitability studies.

Sodium Channel Partial Agonism Ion Flux Pharmacology

Potency and Efficacy Comparison: Veratridine K0.5 34.5 µM with 73% Relative Maximal Efficacy vs. Batrachotoxin in Mammalian Synaptosomes

In mouse brain synaptosomes, veratridine stimulates specific 22Na+ uptake with a K0.5 of 34.5 µM, achieving 73% of the maximal stimulation produced by the full agonist batrachotoxin (K0.5 = 0.49 µM, 100% efficacy) [1]. Aconitine, another site-2 ligand, shows intermediate potency (K0.5 = 19.6 µM) but markedly lower maximal efficacy at only 46% of batrachotoxin's maximum.

Neuropharmacology Sodium Flux Site-2 Toxin Synaptosome

Channel Open Time Differentiation: Veratridine Maintains Na+ Channels Open for 3 Seconds vs. 2.4 s for Cevadine and 1.2 s for 3-(4-Ethoxybenzoyl)-Veracevine

Under voltage-clamp conditions in adult frog skeletal muscle, veratridine-modified sodium channels remain open for 3 seconds at -90 mV, compared to 2.4 seconds for the structurally related alkaloid cevadine and only 1.2 seconds for the synthetic analog 3-(4-ethoxybenzoyl)-veracevine [1]. This prolonged open time correlates with veratridine's greater ability to shift activation gating by approximately -100 mV and to increase ionic selectivity (PNa/PNH4 ratio increased from 0.11 in normal channels to 0.7–1.6 in veratridine-modified channels).

Electrophysiology Channel Gating Veratrum Alkaloids Structure-Activity Relationship

Cardiac Potency: Veratridine Is 300-Fold More Potent Than Its Alkamine Core Cevine in Isolated Mammalian Heart Preparations

In the dog heart-lung preparation, veratridine (an ester of cevine and veratric acid) exhibits approximately 300-fold greater cardiac potency than cevine alone, while veratric acid is completely devoid of cardiac activity [1]. Among related tertiary amine ester alkaloids, veratridine also displays a distinct arrhythmia profile, characteristically producing electrical alternation and 2:1 heart block, whereas cevadine induces sinus tachycardia and germine/protoverine esters evoke ventricular premature contractions with bigeminal rhythm [2].

Cardiac Pharmacology Inotropy Veratrum Alkaloids Structure-Activity

Nav1.7 Inhibition: Veratridine IC50 = 18.39 µM with Distinct Efficacy Across TTX-Sensitive and TTX-Resistant Currents

Veratridine inhibits the peak current of human Nav1.7 channels with an IC50 of 18.39 µM [1]. In rat dorsal root ganglion neurons, veratridine differentially modulates TTX-sensitive and TTX-resistant sodium currents: while it inhibits both components at the peak, it is much more effective at increasing the persistent component (channel opening) of the TTX-sensitive current, with reduced efficacy at the TTX-resistant Nav1.8 isoform [2].

Nav1.7 Pain Research Electrophysiology Isoform Selectivity

Site 2 Binding Affinity: Veratridine IC50 = 17.8 µM vs. Carbamazepine IC50 = 131 µM in Competitive Binding Assays

In competitive binding assays measuring displacement of a site-2 radioligand, veratridine exhibits an IC50 of 17.8 ± 0.9 µM, compared to carbamazepine (a sodium channel blocker with some site-2 affinity) which shows an IC50 of 131 µM [1]. Veratridine's site-2 affinity is comparable to synthetic site-2 ligands in the same study (compounds 3 and 4: IC50 = 11.9 µM and 18.9 µM, respectively), confirming its utility as a reference site-2 agonist in binding studies.

Site 2 Neurotoxin Binding Affinity Sodium Channel Radioligand Binding

Veratridine (71-62-5): Validated Application Scenarios Based on Quantitative Differentiation Data


Graded Neuronal Depolarization and Excitotoxicity Modeling

Veratridine's partial agonist profile (8% channel activation in TTX-insensitive systems) [9] and prolonged 3-second channel open time [10] enable titratable, sustained sodium influx without the maximal, irreversible activation produced by full agonists like batrachotoxin. This property makes veratridine ideal for establishing reproducible in vitro models of excitotoxic neuronal injury, where controlled depolarization and subsequent Ca2+ influx via reverse Na+/Ca2+ exchange are required. The compound's 73% maximal efficacy relative to batrachotoxin in synaptosomes [8] provides sufficient signal for high-throughput screening of neuroprotective compounds and sodium channel blockers.

Nav1.7-Focused Pain Pharmacology and Isoform-Selectivity Studies

Veratridine's characterized Nav1.7 inhibition (IC50 = 18.39 µM) [9] combined with its differential efficacy at TTX-sensitive versus TTX-resistant currents (including reduced efficacy at Nav1.8) [10] makes it a valuable tool for pain research. Unlike non-selective depolarizing agents, veratridine enables discrimination between sodium channel isoforms based on both peak current inhibition and persistent current enhancement. This dual readout is particularly useful for validating Nav1.7-selective inhibitors and studying the functional contributions of specific sodium channel isoforms to nociceptor excitability.

Cardiac Arrhythmia Mechanism Research and Antiarrhythmic Screening

Veratridine's 300-fold greater cardiac potency compared to its alkamine core cevine [9] and its distinct arrhythmia profile (electrical alternation and 2:1 heart block vs. the sinus tachycardia induced by cevadine) [10] make it the preferred veratrum alkaloid for cardiac electrophysiology studies. The compound's ability to prolong Nav1.5 inactivation and induce sustained depolarization [8] provides a reproducible pharmacological model of sodium channel-dependent arrhythmogenesis, enabling mechanistic studies of inherited arrhythmia syndromes and screening of antiarrhythmic candidates targeting late sodium current.

Site-2 Neurotoxin Binding Studies and Allosteric Modulation Assays

Veratridine's well-defined site-2 binding affinity (IC50 = 17.8 µM) [9] and its established allosteric interactions with site-3 (alpha-scorpion toxin) and site-5 (brevetoxin) binding sites [10] position it as the reference site-2 agonist for multi-site neurotoxin pharmacology. Its partial agonist nature permits detection of both positive and negative allosteric modulation, whereas full agonists like batrachotoxin may mask subtle modulatory effects due to maximal channel activation. Veratridine's binding reversibility and well-characterized washout kinetics further support its use in kinetic binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veratridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.